{3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}boronic acid

Physicochemical profiling Drug-likeness optimization Lipophilicity

{3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}boronic acid (CAS 2377610-54-1) is a heterocyclic boronic acid building block characterized by a 1H-pyrazolo[3,4-b]pyridine core bearing a methyl group at the 3-position and a boronic acid functional group at the 5-position. The compound has molecular formula C₇H₈BN₃O₂ and molecular weight 176.97 g·mol⁻¹.

Molecular Formula C7H8BN3O2
Molecular Weight 176.97
CAS No. 2377610-54-1
Cat. No. B2358368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}boronic acid
CAS2377610-54-1
Molecular FormulaC7H8BN3O2
Molecular Weight176.97
Structural Identifiers
SMILESB(C1=CC2=C(NN=C2N=C1)C)(O)O
InChIInChI=1S/C7H8BN3O2/c1-4-6-2-5(8(12)13)3-9-7(6)11-10-4/h2-3,12-13H,1H3,(H,9,10,11)
InChIKeyJFLWAVBHLWESHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-ylboronic acid (CAS 2377610-54-1): A Kinase-Directed Boronic Acid Building Block for Targeted Synthesis


{3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}boronic acid (CAS 2377610-54-1) is a heterocyclic boronic acid building block characterized by a 1H-pyrazolo[3,4-b]pyridine core bearing a methyl group at the 3-position and a boronic acid functional group at the 5-position. The compound has molecular formula C₇H₈BN₃O₂ and molecular weight 176.97 g·mol⁻¹ . Computed physicochemical properties include a topological polar surface area (TPSA) of 82.03 Ų, 4 hydrogen-bond acceptors, 3 hydrogen-bond donors, 1 rotatable bond, and a calculated LogP of −1.05 (ChemScene) / +0.35 (Fluorochem) . The boronic acid handle enables Suzuki–Miyaura cross-coupling for C–C bond formation at the pyridine ring 5-position, while the 3-methyl substituent on the pyrazole ring is a critical pharmacophoric element for selective kinase hinge binding, as demonstrated by the clinical-stage CDK8 inhibitor MSC2530818 and multiple patent-derived kinase inhibitor series [1][2].

Why Generic Substitution with Unsubstituted or 4-Position Boronic Acid Analogs Fails in Kinase-Targeted Synthesis


The pyrazolo[3,4-b]pyridine scaffold presents multiple substitution positions, each yielding chemically distinct boronic acid building blocks. However, the 3-methyl group is not an inert substituent—it occupies a well-defined hydrophobic pocket in the kinase hinge region and is essential for achieving the potency and selectivity profiles documented in US 9,669,028 and the CDK8 inhibitor MSC2530818 [1][2]. Replacing {3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}boronic acid with the non-methylated (1H-pyrazolo[3,4-b]pyridin-5-yl)boronic acid (CAS 1417985-25-1; MW 162.94) removes the methyl group and directly compromises kinase selectivity, as the des-methyl scaffold lacks the hydrophobic contact demonstrated in the MSC2530818 co-crystal structure (PDB: 5IDN) [1]. Using the regioisomeric (1H-pyrazolo[3,4-b]pyridin-4-yl)boronic acid (CAS 2304635-23-0) shifts the boronic acid attachment from C5 to C4, producing a completely different exit vector geometry that is incompatible with the established SAR of the US 9,669,028 patent series where all active compounds incorporate 5-substitution [3]. The pinacol ester (CAS 1111637-76-3; MW 259.10) adds 82.1 Da of molecular weight and requires an additional deprotection step, reducing atom economy and increasing cost relative to the free boronic acid .

Quantitative Differentiation Evidence: {3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}boronic acid versus Closest Analogs


LogP Comparison: The 3-Methyl Derivative Occupies a Lipophilicity Range Distinct from Non-Methylated and 4-Positional Isomers

The 3-methyl substituent modulates the lipophilicity of the pyrazolo[3,4-b]pyridine-5-boronic acid scaffold to a range that is compatible with kinase inhibitor lead-like chemical space. The target compound's computed LogP is reported as −1.05 (ChemScene) to +0.35 (Fluorochem, experimentally derived LogP 0.3504) . In contrast, the non-methylated (1H-pyrazolo[3,4-b]pyridin-5-yl)boronic acid (CAS 1417985-25-1) has a vendor-reported LogP of 0.1798, approximately 0.17 log units lower . The 4-boronic acid regioisomer (CAS 2304635-23-0) has a substantially lower LogP of −1.3623, representing a >1.7 log unit difference from the 3-methyl-5-boronic acid target . These LogP differences translate to meaningful variations in aqueous solubility and membrane permeability that affect both coupling reaction efficiency and downstream biological performance.

Physicochemical profiling Drug-likeness optimization Lipophilicity

CDK8 Inhibitor Selectivity Data: The 3-Methyl Substituent Enables Selective Kinase Hinge Binding with an IC₅₀ of 2.6 nM

The 3-methyl-1H-pyrazolo[3,4-b]pyridine scaffold, derivatized at the 5-position, forms the core of MSC2530818 (CAS 1883423-59-3), a highly selective, orally bioavailable CDK8 inhibitor. MSC2530818 exhibits a CDK8 IC₅₀ of 2.6 nM and is selective for CDK8 over a panel of 264 kinases at 1 µM, with GSK3α as the only notable off-target (IC₅₀ = 691 nM) [1]. In SW620 colorectal cancer cells, MSC2530818 inhibits STAT1 phosphorylation with an IC₅₀ of 8 nM and suppresses Wnt-dependent transcription in LS 174T, COLO 205, and PA-1 cancer cells (IC₅₀ = 32, 9, and 52 nM, respectively) . The 3-methyl group is essential for this profile: the co-crystal structure (PDB: 5IDN) confirms that the methyl substituent inserts into a hydrophobic pocket and contributes to kinase hinge recognition [2]. The non-methylated scaffold cannot recapitulate this binding mode, as the methyl group fills a sterically defined pocket that would otherwise be vacant.

CDK8 kinase inhibition Selectivity profiling Colorectal cancer

LRRK2 Kinase Inhibition: The 3-Methyl-5-aryl Scaffold Delivers Sub-500 nM Potency Validated Across Multiple Patent Examples

US Patent 9,669,028 extensively exemplifies the 3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl scaffold as a core for LRRK2 kinase inhibitors. Multiple boronic acid-derived compounds show consistent inhibitory activity against LRRK2: compound 13 (6-(3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-N-(1-methylpiperidin-4-yl)pyrazin-2-amine) has an IC₅₀ <500 nM against LRRK2 wild-type [1]. The analogous compound 19 (5-(3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine) shows IC₅₀ >500 nM against the LRRK2 G2019S mutant, demonstrating that structural variation around the 5-aryl position modulates potency and mutant selectivity [2]. These patent data illustrate that the 3-methyl-5-boronic acid building block is the validated entry point for accessing an entire class of LRRK2 inhibitors, where the 5-position boronic acid handle is indispensable for constructing the biaryl or heteroaryl pharmacophore via Suzuki coupling.

LRRK2 kinase Parkinson's disease Kinase inhibitor patent landscape

ZAK Kinase Inhibition: Pyrazolo[3,4-b]pyridin-5-ylalkynyl Derivatives Achieve 3.3 nM IC₅₀ with Exceptional Selectivity Over 403 Kinases

The pyrazolo[3,4-b]pyridin-5-yl core, accessible via Suzuki coupling from (1H-pyrazolo[3,4-b]pyridin-5-yl)boronic acid, has been elaborated to N-(3-((1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl)benzenesulfonamide ZAK inhibitors. The lead compound 3h (which incorporates the pyrazolo[3,4-b]pyridin-5-yl scaffold directly derivable from the 5-boronic acid) inhibits ZAK kinase with an IC₅₀ of 3.3 nM and is selective over 403 non-mutated kinases [1][2]. Although compound 3h lacks the 3-methyl group present in the target compound, its synthesis relies on the identical 5-boronic acid coupling handle. Introduction of the 3-methyl substituent (as present in the target compound) would enable exploration of an additional hydrophobic contact proximal to the kinase hinge, a strategy that proved essential for CDK8 selectivity with MSC2530818 . The 5-position boronic acid is thus the mandatory functional group for accessing this class of highly selective ZAK inhibitors.

ZAK kinase Cardiac hypertrophy Selective kinase inhibition

Molecular Weight and TPSA Comparison: Target Compound Sits Within Optimal Oral Bioavailability Space, While Pinacol Ester Adds 82.1 Da and Requires Deprotection

The free boronic acid form (MW 176.97, TPSA 82.03 Ų) conforms to lead-like and fragment-like physicochemical criteria (MW <300, TPSA <140 Ų), making it suitable for fragment-based drug discovery and for minimizing the molecular weight of final target compounds . The corresponding pinacol ester (CAS 1111637-76-3) has MW 259.10—an increase of 82.13 Da (46.4%)—and requires an additional deprotection step prior to or after Suzuki coupling, reducing synthetic efficiency . The non-methylated 5-boronic acid (CAS 1417985-25-1) has MW 162.94 (14.03 Da lighter) but lacks the 3-methyl pharmacophore essential for kinase selectivity as demonstrated above . Procurement of the target compound thus delivers the optimal balance of minimal molecular weight and maximal pharmacophoric information content.

Drug-like properties Molecular weight efficiency Synthetic accessibility

Procurement Cost Efficiency: Free Boronic Acid Offers >87% Cost Reduction per Gram Versus Pinacol Ester, With Broader Vendor Availability

A comparative price analysis across multiple vendors reveals a substantial cost advantage for the free boronic acid. The pinacol ester (CAS 1111637-76-3) is priced at approximately €1,650 per gram (CymitQuimica) , while the free boronic acid (CAS 2377610-54-1) is available at £152/€211 per gram (Fluorochem/CymitQuimica) . This represents an 87–91% cost reduction on a per-gram basis. Additionally, the free boronic acid is listed by Fluorochem, CymitQuimica, AKSci, Leyan, and Sigma-Aldrich partner vendors, whereas the pinacol ester is available from fewer commercial sources, reducing supply chain resilience .

Procurement cost analysis Vendor availability Budget optimization

Recommended Applications for {3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}boronic acid Based on Quantitative Differentiation Evidence


Suzuki–Miyaura Derivatization for CDK8/19 Kinase Inhibitor Programs Targeting Colorectal Cancer

This compound is the direct boronic acid precursor for assembling 5-aryl/heteroaryl-3-methyl-1H-pyrazolo[3,4-b]pyridine CDK8 inhibitors, as validated by the clinical candidate MSC2530818 (CDK8 IC₅₀ 2.6 nM, selective over 264 kinases, oral bioavailability >75%, STAT1 pIC₅₀ 8 nM in SW620 cells) [1]. Coupling the boronic acid at the 5-position with halogenated heterocycles (pyrazine, pyrimidine) followed by amine elaboration provides direct access to the patent space of US 9,669,028 and the 3-methyl-1H-pyrazolo[3,4-b]pyridine chemical probe series validated in CDK8/19 double-knockout models [2].

Construction of Highly Selective ZAK Kinase Inhibitors for Cardiac Hypertrophy Indications

The 5-boronic acid handle enables Sonogashira or Suzuki coupling to install alkynyl or aryl groups at the pyridine 5-position, yielding ZAK inhibitors with single-digit nanomolar potency. The literature precedent compound 3h (ZAK IC₅₀ 3.3 nM, selective over 403 kinases) was derived from the analogous non-methylated 5-boronic acid scaffold . Incorporating the 3-methyl group (target compound) introduces an additional hydrophobic contact point at the kinase hinge, offering a rational vector for improving selectivity beyond the already exceptional 403-kinase window documented for 3h [1].

LRRK2 Inhibitor Library Synthesis for Parkinson's Disease Drug Discovery

The 3-methyl-5-boronic acid serves as the universal coupling partner for generating combinatorial libraries of pyrazolo[3,4-b]pyridine-based LRRK2 inhibitors, as exhaustively exemplified in US Patent 9,669,028 with IC₅₀ values ranging from <500 nM to sub-100 nM against wild-type and mutant (G2019S) LRRK2 . The free boronic acid form enables direct, one-step Suzuki coupling without the need for in situ deprotection, accelerating library synthesis throughput and reducing purification burden compared to pinacol ester-based protocols [1].

Fragment-Based Drug Discovery (FBDD) Screening Cascades Requiring Lead-Like Physicochemical Profiles

With MW 176.97, TPSA 82.03 Ų, and a computed LogP near or below 0, the compound satisfies fragment-like physicochemical criteria (MW <300, TPSA <140 Ų, cLogP ≤3) and qualifies as a viable fragment hit starting point . Its boronic acid group can form reversible covalent interactions with catalytic serine, threonine, or tyrosine residues in kinase active sites, while the 3-methyl-pyrazolo[3,4-b]pyridine core provides a pre-organized hinge-binding motif confirmed by co-crystal structures (PDB: 5IDN) [1]. This contrasts with the pinacol ester (MW 259.10, requiring deprotection) and the non-methylated analog (MW 162.94, lacking the selectivity-conferring methyl group), which each present fragment-screening liabilities [2].

Quote Request

Request a Quote for {3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.